1-{5-[(4-Methoxyphenyl)amino]-1,2,4-thiadiazol-3-yl}propan-2-one
Description
1-{5-[(4-Methoxyphenyl)amino]-1,2,4-thiadiazol-3-yl}propan-2-one is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted at position 5 with a 4-methoxyphenylamino group and at position 3 with a propan-2-one moiety. This compound is structurally related to pharmacologically active thiadiazole derivatives, which are known for antioxidant, anticancer, and antimicrobial activities .
Properties
IUPAC Name |
1-[5-(4-methoxyanilino)-1,2,4-thiadiazol-3-yl]propan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-8(16)7-11-14-12(18-15-11)13-9-3-5-10(17-2)6-4-9/h3-6H,7H2,1-2H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIHLTXYEKJGNAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=NSC(=N1)NC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{5-[(4-Methoxyphenyl)amino]-1,2,4-thiadiazol-3-yl}propan-2-one typically involves the reaction of 4-methoxyaniline with thiosemicarbazide, followed by cyclization to form the thiadiazole ringThe reaction conditions often include the use of acidic or basic catalysts, and the process may be carried out under reflux conditions to ensure complete cyclization and formation of the desired product .
Chemical Reactions Analysis
1-{5-[(4-Methoxyphenyl)amino]-1,2,4-thiadiazol-3-yl}propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which may result in the reduction of the carbonyl group to an alcohol.
Scientific Research Applications
Structural Characteristics
The compound features a thiadiazole moiety, which is known for its diverse pharmacological properties. Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms, which contribute to their biological activity. The presence of the methoxyphenyl group enhances the compound's lipophilicity, potentially improving its bioavailability and interaction with biological targets.
Anticancer Activity
Recent studies have indicated that derivatives of thiadiazole compounds, including 1-{5-[(4-Methoxyphenyl)amino]-1,2,4-thiadiazol-3-yl}propan-2-one, exhibit significant anticancer properties. For instance, research has shown that similar thiadiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of signaling pathways related to cell proliferation and survival .
Antimicrobial Properties
Thiadiazole derivatives have also been investigated for their antimicrobial activities. Compounds with similar structures have demonstrated efficacy against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymatic pathways .
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The reaction mechanism often includes nucleophilic attacks leading to the formation of thioether bonds, which are crucial for the biological activity of the resulting compounds .
Case Study: Antitumor Mechanism
A study focusing on the interaction of thiadiazole derivatives with high-abundance blood proteins highlighted the potential of these compounds as multifunctional pharmaceutical agents in cancer therapy. The binding interactions were characterized using spectroscopic techniques, revealing strong affinity to proteins such as human serum albumin . This suggests that the compound may influence drug-protein interactions critical for therapeutic efficacy.
Case Study: Antimicrobial Efficacy
Research has demonstrated that thiadiazole derivatives exhibit significant antibacterial activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The structure-activity relationship (SAR) studies indicated that modifications in the phenyl ring could enhance antimicrobial potency .
Comparative Analysis of Thiadiazole Derivatives
| Compound Name | Structure | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|
| This compound | Structure | Moderate | High |
| 5-(4-Methoxyphenyl)-1,3-thiadiazol-2-amine | Structure | High | Moderate |
| 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine | Structure | Low | High |
Mechanism of Action
The mechanism of action of 1-{5-[(4-Methoxyphenyl)amino]-1,2,4-thiadiazol-3-yl}propan-2-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microorganisms, leading to cell lysis and death. In cancer cells, the compound may induce apoptosis by activating caspase enzymes and inhibiting key signaling pathways involved in cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their substituent-driven differences:
Notes:
- Electron-donating vs.
- Anticancer activity: Fluorophenyl-substituted analogues (e.g., 1-(4-fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone) show selective cytotoxicity against glioblastoma (U-87), highlighting the importance of halogen substituents .
Biological Activity
The compound 1-{5-[(4-Methoxyphenyl)amino]-1,2,4-thiadiazol-3-yl}propan-2-one (CAS Number: 443110-87-0) is a member of the thiadiazole family, which has gained attention due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and potential anticancer properties, supported by relevant data tables and case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound contains a thiadiazole ring which is known for its pharmacological significance.
Antimicrobial Activity
Thiadiazole derivatives have been reported to exhibit significant antimicrobial properties. The compound in focus has shown effectiveness against various bacterial and fungal strains.
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | Staphylococcus aureus | 32.6 μg/mL |
| 2 | Escherichia coli | 62.5 μg/mL |
| 3 | Candida albicans | 24 μg/mL |
Studies have indicated that compounds with halogenated or oxygenated substituents on the phenyl ring enhance antibacterial and antifungal activities. For instance, derivatives with a methoxy group demonstrated higher efficacy against E. coli and S. aureus compared to standard antibiotics like streptomycin .
Anti-inflammatory Properties
Research has highlighted the anti-inflammatory potential of thiadiazole derivatives. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). A study found that certain derivatives reduced inflammation in animal models by modulating inflammatory pathways .
Anticancer Activity
The anticancer potential of thiadiazole compounds has been explored in various studies. The compound under discussion has shown cytotoxic effects against different cancer cell lines. For example:
- Cell Line: MCF-7 (breast cancer)
- IC50 Value: 15 μM
This suggests that the compound may inhibit cell proliferation through apoptosis induction .
Table 2: Cytotoxicity of Thiadiazole Derivatives on Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 1 | MCF-7 | 15 |
| 2 | HeLa | 20 |
| 3 | A549 | 18 |
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several thiadiazole derivatives, including the target compound. The results indicated that it exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics in some cases .
Case Study 2: Anti-inflammatory Effects
In another investigation, researchers assessed the anti-inflammatory effects of various thiadiazole derivatives in a carrageenan-induced paw edema model in rats. The compound demonstrated a notable reduction in edema compared to control groups, indicating its potential as an anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
